molecular formula C4H8N2O2 B032544 5-(Aminomethyl)-2-oxazolidinone CAS No. 119736-09-3

5-(Aminomethyl)-2-oxazolidinone

Cat. No. B032544
M. Wt: 116.12 g/mol
InChI Key: HUHZAMBLEKHDBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Aminomethyl)-2-oxazolidinone derivatives has been explored through various methods. One approach involves the stereoselective synthesis from allylamine and carbon dioxide, yielding enantiomerically pure derivatives with different protecting groups (Fernández & Muñoz, 2006). Another method utilizes five-membered cyclic carbonates and β-aminoalcohols or 1,2-diamines, offering a highly efficient route to 2-oxazolidinones with excellent yields (Xiao, Xu, & Xia, 2007).

Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)-2-oxazolidinone derivatives has been the subject of detailed studies. For instance, investigations into the resolution of 5-hydroxymethyl-2-oxazolidinone have highlighted the impact of molecular structure on crystalline nature and the efficiency of resolution through preferential crystallization (Pallavicini et al., 2004).

Chemical Reactions and Properties

5-(Aminomethyl)-2-oxazolidinone undergoes various chemical reactions, leading to a wide range of derivatives with significant properties. The hydrolysis kinetics of N-acyl 5-oxazolidinones derived from different amino acids and aldehydes reveal insights into their degradation and potential as prodrug forms (Buur & Bundgaard, 1988). Additionally, reactions with amines have led to the synthesis of 2-oxazolidinones, demonstrating the compound's versatility (Chernysheva, Bogolyubov, & Semenov, 1999).

Physical Properties Analysis

The physical properties of 5-(Aminomethyl)-2-oxazolidinone derivatives, such as solubility and crystalline nature, play a crucial role in their application and effectiveness. The conglomerate nature of certain derivatives, as determined by DSC and solid-state IR analyses, affects their resolution and potential use in synthesis (Pallavicini et al., 2004).

Chemical Properties Analysis

The chemical properties of 5-(Aminomethyl)-2-oxazolidinone, including reactivity and the ability to form bioreversible derivatives, are pivotal for its applications in pharmaceuticals and synthesis. Its role in the formation of prodrugs and the synthesis of nonproteinogenic amino acids underscores the compound's utility in enhancing drug properties and expanding the toolbox of synthetic chemistry (Buur & Bundgaard, 1988); (Wee & Mcleod, 2003).

Scientific Research Applications

  • Bioreversible Derivatization in Peptides :

    • 5-Oxazolidinones, like 5-(Aminomethyl)-2-oxazolidinone, may serve as bioreversible derivatization of peptides with an -amido carboxy function. This can potentially protect bonds and improve absorption characteristics in peptides (Buur & Bundgaard, 1988).
  • Electrochemical Oxidation for Pharmaceutical Intermediates :

    • Direct electrochemical oxidation of chiral 5-substituted 2-oxazolidinones can produce key intermediates for enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which are potentially useful for pharmaceuticals and protease inhibitors (Danielmeier, Schierle & Steckhan, 1996).
  • Potential Psychotropic Drug :

    • Derivatives of 5-(Aminomethyl)-2-oxazolidinone, specifically the 5-morpholino-methyl-3-(4-chlorobenzyl-idene-amino)-2-oxazolidinone, show potential as psychotropic drugs with antidepressive activity in humans (Kruszyński, Bartczak, Chilmonczyk & Cybulski, 2001).
  • Synthesis of Nonproteinogenic Amino Acids :

    • The compound has been used in the stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid, demonstrating its utility in synthesizing complex organic molecules (Wee & Mcleod, 2003).
  • Anticancer Activity :

    • 5-(Carbamoylmethylene)-oxazolidin-2-ones exhibit promising anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells through increased ROS levels and mitochondrial dysfunction (Armentano et al., 2020).
  • Inhibitory Activity Against 5-Lipoxygenase :

    • Novel oxazolidinone hydroxamic acid derivatives, including those related to 5-(Aminomethyl)-2-oxazolidinone, show potent 5-lipoxygenase inhibitory activity, with potential applications as anti-allergic and anti-inflammatory agents (Phillips, Bosso & Ezeamuzie, 2020).

properties

IUPAC Name

5-(aminomethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHZAMBLEKHDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-oxazolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Madhusudhan, GO Reddy, J Ramanatham… - 2005 - nopr.niscpr.res.in
… A novel chiral synthon, 3-chloro-2-((phenoxycarbonyl)oxy)propyl azide 4 is envisaged for the preparation of N-aryl-5-aminomethyl-2-oxazolidinone which is a common moiety in …
Number of citations: 11 nopr.niscpr.res.in
SJ Brickner - Current Pharmaceutical Design, 1996 - books.google.com
… side-effect implications should the antibacterial 5acetamidomethyl-2-oxazolidinone (vide infra) undergo metabolic amide cleavage, to generate a 5-aminomethyl-2oxazolidinone. …
Number of citations: 280 books.google.com
JR Ella-Menye, G Wang - Tetrahedron, 2007 - Elsevier
… For example, the (S)-5-aminomethyl 2-oxazolidinone (1) is the core structure in antibacterial agent linezolid (3),1, 2 which is the first member of the synthetic oxazolidinone antibiotics3, 4…
Number of citations: 25 www.sciencedirect.com
S Baruah, M Aier, A Puzari - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
… For example, (S)-5-aminomethyl 2-oxazolidinone is the core structure in the antibacterial agent linezolid,15, 16 the first member of synthetic oxazolidinone antibiotic effective against …
Number of citations: 6 onlinelibrary.wiley.com
G Madhusudhan, GO Reddy, T Rajesh… - Tetrahedron …, 2008 - Elsevier
… possessing antibacterial activity, having an N-aryl-5-aminomethyl-2-oxazolidinone moiety. … of analogues containing N-aryl-5-aminomethyl-2-oxazolidinone without using (n-BuLi), …
Number of citations: 5 www.sciencedirect.com
M Caricato, T Vreven, GW Trucks… - The Journal of chemical …, 2010 - pubs.aip.org
We investigate how the choice of the link atom bond length affects an electronic transition energy calculation with the so-called our own N-layer integrated molecular orbital molecular …
Number of citations: 15 pubs.aip.org
M Caricato, T Vreven, GW Trucks, MJ Frisch… - The Journal of …, 2009 - pubs.aip.org
… Target value and errors for the transition energy difference Δ E 1 → 2 (eV) between the second and the first excited states of R -5-aminomethyl-2-oxazolidinone calculated at Δ E real …
Number of citations: 18 pubs.aip.org
M Terreni, P Villani - Expert Opinion on Therapeutic Patents, 2001 - Taylor & Francis
… 5-aminomethyl-2-oxazolidinone structure as an unchanged moiety (compounds 5 - 18 reported in Table 1). In the last four years, Pharmacia & Upjohn and Bayer have been studying …
Number of citations: 4 www.tandfonline.com
JR Ella-Menye - 2007 - search.proquest.com
… For example, the (S)-5-aminomethyl-2-oxazolidinone 1 is the core structure in antibacterial agent linezolid 31-2 which is the first member of the synthetic oxazolidinone antibiotics3–7 …
Number of citations: 1 search.proquest.com
M Daneshtalab - Heterocyclic Antitumor Antibiotics, 2006 - Springer
Classical (fermentation-based) and nonclassical (nonfermentation-based) antibacterials are conventionally used for the treatment of bacterial infections. This chapter describes the …
Number of citations: 11 link.springer.com

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